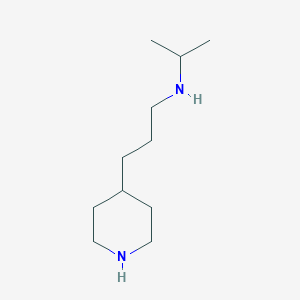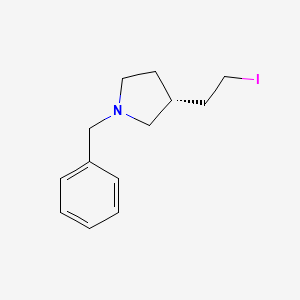
(R)-1-benzyl-3-(2-iodoethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-benzyl-3-(2-iodoethyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of the benzyl and iodoethyl groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-benzyl-3-(2-iodoethyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.
Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Introduction of Iodoethyl Group: The iodoethyl group is introduced through the reaction of the pyrrolidine derivative with iodoethane under basic conditions.
Industrial Production Methods
Industrial production of ®-1-benzyl-3-(2-iodoethyl)pyrrolidine may involve large-scale batch or continuous flow processes. The key steps include:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Purification: Using techniques such as recrystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
®-1-benzyl-3-(2-iodoethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodoethyl group to ethyl or other reduced forms.
Substitution: The iodoethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiocyanate, or sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution with amines may produce corresponding amine derivatives.
科学的研究の応用
®-1-benzyl-3-(2-iodoethyl)pyrrolidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-1-benzyl-3-(2-iodoethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The iodoethyl group can participate in nucleophilic substitution reactions, while the benzyl group can enhance the compound’s binding affinity to target molecules. The pyrrolidine ring provides structural stability and contributes to the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
®-1-benzyl-3-(2-bromoethyl)pyrrolidine: Similar structure but with a bromoethyl group instead of an iodoethyl group.
®-1-benzyl-3-(2-chloroethyl)pyrrolidine: Similar structure but with a chloroethyl group instead of an iodoethyl group.
®-1-benzyl-3-(2-fluoroethyl)pyrrolidine: Similar structure but with a fluoroethyl group instead of an iodoethyl group.
Uniqueness
The presence of the iodoethyl group in ®-1-benzyl-3-(2-iodoethyl)pyrrolidine makes it unique due to the iodine atom’s larger size and higher reactivity compared to other halogens. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in various chemical reactions and applications.
特性
分子式 |
C13H18IN |
|---|---|
分子量 |
315.19 g/mol |
IUPAC名 |
(3R)-1-benzyl-3-(2-iodoethyl)pyrrolidine |
InChI |
InChI=1S/C13H18IN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-/m0/s1 |
InChIキー |
RDNGYZZPFHTMLG-ZDUSSCGKSA-N |
異性体SMILES |
C1CN(C[C@H]1CCI)CC2=CC=CC=C2 |
正規SMILES |
C1CN(CC1CCI)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


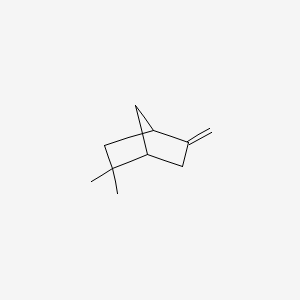
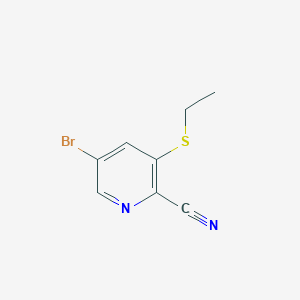
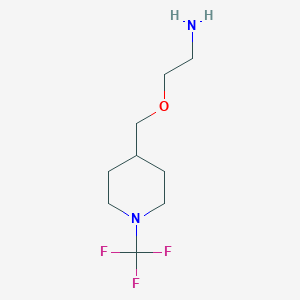
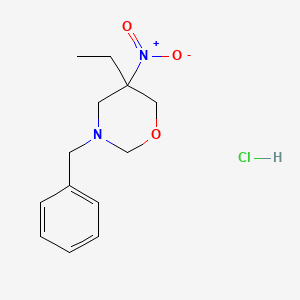

![(2S)-2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13962887.png)
![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone](/img/structure/B13962892.png)
![2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]butanamide](/img/structure/B13962893.png)
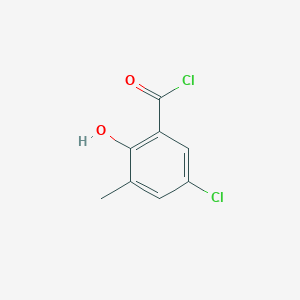

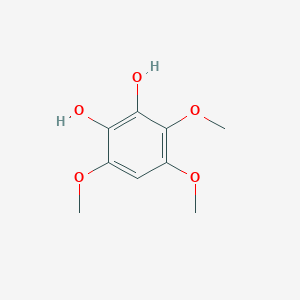
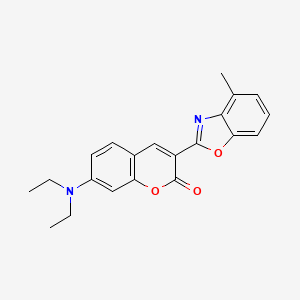
![Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate](/img/structure/B13962929.png)
